![molecular formula C6H8O6 B15220918 (2R)-2-[(1R)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one](/img/structure/B15220918.png)
(2R)-2-[(1R)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2R)-2-[(1R)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one is a labeled isotopologue of ascorbic acid (vitamin C). This compound is specifically designed for use in metabolic studies, where the incorporation of carbon-13 isotopes allows for detailed tracking and analysis of metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(1R)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one typically involves the incorporation of carbon-13 labeled precursors into the ascorbic acid synthesis pathway. This can be achieved through various synthetic routes, including:
Fermentation: Using microorganisms that can incorporate carbon-13 labeled glucose into ascorbic acid.
Chemical Synthesis: Starting from carbon-13 labeled glucose, which undergoes a series of chemical reactions to form the labeled ascorbic acid.
Industrial Production Methods
Industrial production of this compound often involves large-scale fermentation processes, where genetically modified microorganisms are used to produce carbon-13 labeled glucose, which is then converted into the labeled ascorbic acid through a series of enzymatic reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-[(1R)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to dehydroascorbic acid.
Reduction: It can be reduced back to ascorbic acid from dehydroascorbic acid.
Substitution: Various substitution reactions can occur at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and ferric chloride.
Reduction: Reducing agents such as dithiothreitol (DTT) and glutathione are commonly used.
Substitution: Reagents like acetic anhydride can be used for acetylation of hydroxyl groups.
Major Products
Oxidation: Dehydroascorbic acid.
Reduction: Ascorbic acid.
Substitution: Acetylated derivatives of ascorbic acid.
Applications De Recherche Scientifique
(2R)-2-[(1R)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one: is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a tracer in metabolic studies to understand the pathways of ascorbic acid metabolism.
Biology: Helps in studying the role of ascorbic acid in cellular processes and its antioxidant properties.
Medicine: Used in research to understand the pharmacokinetics and pharmacodynamics of ascorbic acid in the human body.
Industry: Employed in the development of new ascorbic acid-based supplements and pharmaceuticals.
Mécanisme D'action
The compound exerts its effects primarily through its role as an antioxidant. It donates electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The molecular targets include reactive oxygen species (ROS) and various enzymes involved in redox reactions. The pathways involved include the regeneration of other antioxidants such as vitamin E and glutathione.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ascorbic Acid: The non-labeled version of the compound.
Dehydroascorbic Acid: The oxidized form of ascorbic acid.
2-Hydroxy-2-methylpropiophenone: A compound with similar hydroxyl groups but different functional properties.
Allylamine: An unsaturated amine with different chemical properties.
Uniqueness
The uniqueness of (2R)-2-[(1R)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one lies in its carbon-13 labeling, which allows for precise tracking in metabolic studies. This isotopic labeling provides a powerful tool for researchers to study the detailed mechanisms of ascorbic acid metabolism and its role in various biological processes.
Propriétés
Formule moléculaire |
C6H8O6 |
|---|---|
Poids moléculaire |
182.08 g/mol |
Nom IUPAC |
(2R)-2-[(1R)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one |
InChI |
InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
Clé InChI |
CIWBSHSKHKDKBQ-LQCGXNGASA-N |
SMILES isomérique |
[13CH2]([13C@H]([13C@@H]1[13C](=[13C]([13C](=O)O1)O)O)O)O |
SMILES canonique |
C(C(C1C(=C(C(=O)O1)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


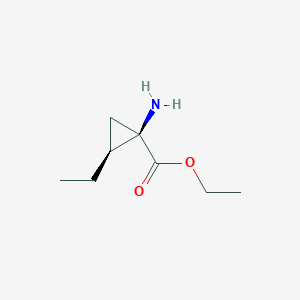
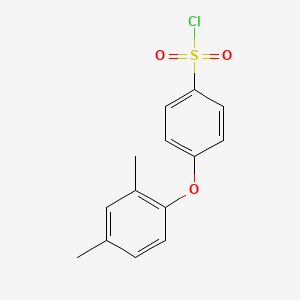
![6-Hydroxy-6-methyl-2-thiaspiro[3.3]heptane 2,2-dioxide](/img/structure/B15220865.png)
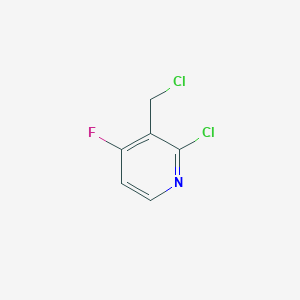
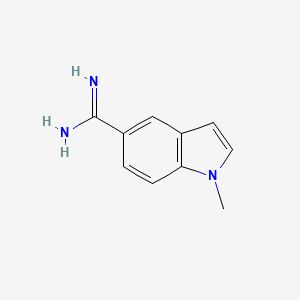

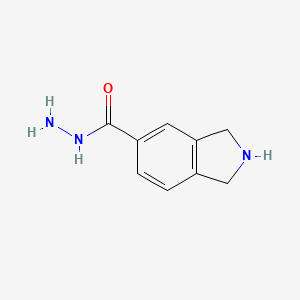
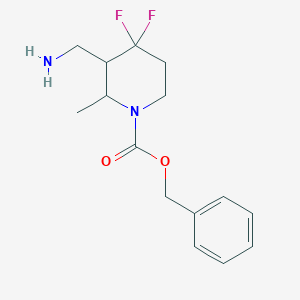
![(2S,3S)-2,3-Di-tert-butyl-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B15220901.png)
![6-Chlorospiro[benzo[d][1,3]oxazine-4,3'-piperidin]-2(1H)-one](/img/structure/B15220902.png)
![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidin-2-one](/img/structure/B15220907.png)
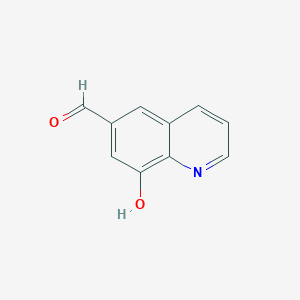
![3-(Hydrazinylmethyl)imidazo[1,2-a]pyridine](/img/structure/B15220930.png)
![rel-(1R,4R)-Benzyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15220933.png)
